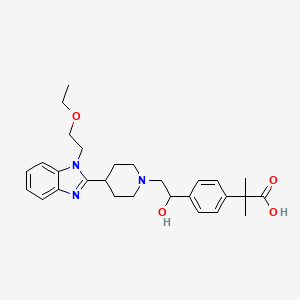
1'-HydroxyBilastine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-HydroxyBilastine is a derivative of bilastine, a second-generation antihistamine used primarily for the treatment of allergic rhinoconjunctivitis and urticaria Bilastine works by selectively inhibiting the histamine H1 receptor, thereby preventing allergic reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-HydroxyBilastine typically involves the hydroxylation of bilastine. This can be achieved through various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxy group.
Hydroxylation: Employing catalysts like cytochrome P450 enzymes to selectively hydroxylate bilastine at the desired position.
Industrial Production Methods: Industrial production of 1’-HydroxyBilastine may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve efficient conversion of bilastine to 1’-HydroxyBilastine.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-HydroxyBilastine can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxy group to form ketones or aldehydes.
Reduction: Reduction of the hydroxy group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cytochrome P450 enzymes, transition metal catalysts.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying hydroxylation reactions and the effects of hydroxy groups on pharmacological properties.
Biology: Investigating its interactions with biological targets and its potential as a therapeutic agent.
Medicine: Exploring its efficacy and safety in treating allergic conditions and other diseases.
Industry: Potential use in the development of new antihistamine drugs with improved properties.
Wirkmechanismus
The mechanism of action of 1’-HydroxyBilastine is similar to that of bilastine, involving the selective inhibition of the histamine H1 receptor. The hydroxy group may enhance its binding affinity or alter its pharmacokinetic properties, leading to improved efficacy or reduced side effects. The molecular targets and pathways involved include:
Histamine H1 Receptor: Blocking the receptor to prevent histamine-induced allergic reactions.
Cytochrome P450 Enzymes: Potential involvement in its metabolism and biotransformation.
Vergleich Mit ähnlichen Verbindungen
1’-HydroxyBilastine can be compared with other similar compounds, such as:
Bilastine: The parent compound without the hydroxy group.
Cetirizine: Another second-generation antihistamine with a similar mechanism of action.
Fexofenadine: A non-sedating antihistamine with different pharmacokinetic properties.
Uniqueness: 1’-HydroxyBilastine’s uniqueness lies in the presence of the hydroxy group, which may confer distinct pharmacological properties and potential advantages over other antihistamines. This includes improved binding affinity, altered metabolism, and potentially enhanced therapeutic effects.
Conclusion
1’-HydroxyBilastine is a promising compound with potential applications in various scientific research fields. Its unique chemical structure and pharmacological properties make it an interesting subject for further study and development.
Eigenschaften
Molekularformel |
C28H37N3O4 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]-1-hydroxyethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H37N3O4/c1-4-35-18-17-31-24-8-6-5-7-23(24)29-26(31)21-13-15-30(16-14-21)19-25(32)20-9-11-22(12-10-20)28(2,3)27(33)34/h5-12,21,25,32H,4,13-19H2,1-3H3,(H,33,34) |
InChI-Schlüssel |
SOZQWIDUJJCWRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CC(C4=CC=C(C=C4)C(C)(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


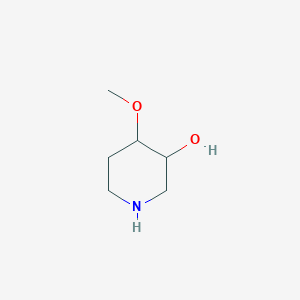
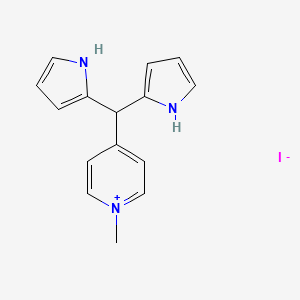
![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)
![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)


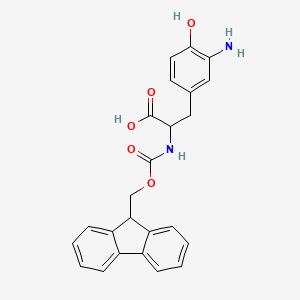
![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate](/img/structure/B12288915.png)
![[1-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-1-oxopropan-2-yl] acetate](/img/structure/B12288922.png)
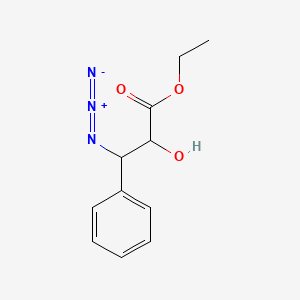
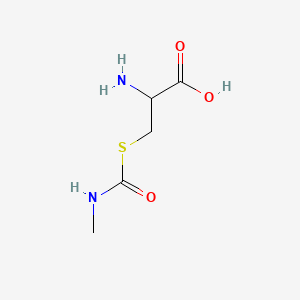
![17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12288946.png)
![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)
